molecular formula C33H58N2O2 B15020773 N-octadecyl-4-(octanoylamino)benzamide

N-octadecyl-4-(octanoylamino)benzamide

Cat. No.: B15020773
M. Wt: 514.8 g/mol
InChI Key: YATWIFCCHGHDIP-UHFFFAOYSA-N
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Description

N-octadecyl-4-(octanoylamino)benzamide is a synthetic organic compound featuring a benzamide core structure that is substituted with an octanoylamino group at the para-position and an n-octadecyl chain on the amide nitrogen. This molecular architecture, which incorporates long alkyl chains, suggests potential applications in materials science and surface chemistry research. Compounds with similar structural motifs, particularly those with extended hydrocarbon tails, are frequently investigated for their self-assembly properties and their ability to form or interact with lipid bilayers and cellular membranes . The specific arrangement of dual alkyl chains in this molecule may make it a candidate for studies involving lipid bilayer incorporation, drug delivery vehicle formulation, or as a modulator of membrane permeability. Researchers are exploring its potential as a synthetic lipid or surfactant agent in biomimetic systems. Handling of this substance requires appropriate safety precautions, including the use of personal protective equipment. This compound is intended for research purposes only and is not classified or sold for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C33H58N2O2

Molecular Weight

514.8 g/mol

IUPAC Name

N-octadecyl-4-(octanoylamino)benzamide

InChI

InChI=1S/C33H58N2O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-29-34-33(37)30-25-27-31(28-26-30)35-32(36)24-22-20-8-6-4-2/h25-28H,3-24,29H2,1-2H3,(H,34,37)(H,35,36)

InChI Key

YATWIFCCHGHDIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octadecyl-4-(octanoylamino)benzamide typically involves the condensation of octanoyl chloride with 4-aminobenzamide, followed by the attachment of an octadecyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-octadecyl-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-octadecyl-4-(octanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-octadecyl-4-(octanoylamino)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex involved in inflammatory responses .

Comparison with Similar Compounds

Key Findings from :

  • Acyl Chain Length: Compounds with 2-acylamino substituents (e.g., hexanoyl, octanoyl, tetradecanoyl) showed comparable PCAF HAT inhibitory activity (~60–79%), indicating minimal dependence on acyl chain length. For example: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8): 67% inhibition. 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17): 79% inhibition .
  • Anthranilic acid (lacking the 2-acylamino side chain) exhibited only 34% inhibition, underscoring the necessity of this moiety .

Implications for this compound:

  • Positional Isomerism: Unlike the analogs in , which feature 2-acylamino groups, this compound places the octanoylamino group at the 4-position. This positional shift may reduce PCAF HAT inhibitory efficacy, as the 2-position is identified as optimal for enzyme interaction .

Comparison with Acridone-Based Analogs ()

In these compounds, relocating the benzamide side chain from the 1-position to C-3 or C-4 on the acridone scaffold altered histone deacetylase (HDAC) isoform specificity and potency . This suggests that substituent position on aromatic scaffolds broadly influences target engagement, supporting the hypothesis that this compound’s 4-position octanoylamino group may confer distinct binding kinetics compared to 2-substituted analogs.

Table 1. PCAF HAT Inhibitory Activity of Selected Benzamide Analogs

Compound ID Acyl Chain Length Substituent Position (Benzamide) Inhibitory Activity (%)
2-Hexanoylamino-1-(4-CP)* (8) C6 2-acyl, 1-4-CP 67
2-Octanoylamino-1-(4-CP) (10) C8 2-acyl, 1-4-CP 66
2-Tetradecanoylamino-1-(3-CP) (17) C14 2-acyl, 1-3-CP 79
Anthranilic Acid N/A None 34
This compound C8 (acyl), C18 (alkyl) 4-acyl, N-octadecyl Not tested

*CP = carboxyphenyl. Data adapted from .

Q & A

Q. What are the key considerations in designing a synthetic route for N-octadecyl-4-(octanoylamino)benzamide?

A robust synthetic route typically involves multi-step reactions, starting with the preparation of the benzamide core and subsequent alkylation or acylation steps. Critical factors include:

  • Coupling Agents : Use of activating agents like EDCI or DCC for amide bond formation between the octanoyl group and the benzamide scaffold.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may improve yield in coupling reactions .
  • Temperature Control : Maintaining low temperatures (0–5°C) during acyl chloride formation to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate the final product, with monitoring via TLC or HPLC .

Q. How can the structure of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify alkyl chain integration (C18), amide linkage, and aromatic proton environments.
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion ([M+H]+^+) and isotopic pattern.
  • Elemental Analysis : Matching calculated and observed C, H, N percentages ensures purity .

Q. How do solvent choices affect the synthesis of benzamide derivatives?

Solvent polarity and proticity influence reaction kinetics and product stability:

  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of amines in acylation reactions but may require rigorous drying to avoid hydrolysis.
  • Non-Polar Solvents (e.g., toluene): Favor high-temperature reactions (e.g., reflux) for coupling steps, reducing side-product formation.
  • Solvent-Free Conditions : Microwave-assisted synthesis can improve reaction efficiency and reduce solvent waste .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be applied to modify this compound?

Palladium catalysis enables site-selective functionalization of inert C–H bonds:

  • Directing Groups : Introduce a pyridine or amide-based directing group to steer Pd to specific positions (e.g., para to the octanoylamino group).
  • Reaction Optimization : Use Pd(OAc)2_2 with oxidants (e.g., Ag2_2CO3_3) in DCE at 80°C for aryl-aryl coupling or halogenation.
  • Challenges : Competing side reactions (e.g., β-hydride elimination) require ligand screening (e.g., bidentate ligands) to stabilize intermediates .

Q. How to address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR data often arise from:

  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) alter peak splitting. Use X-ray crystallography to resolve structural ambiguities.
  • Dynamic Effects : Rotameric equilibria in alkyl chains broaden 1^1H NMR signals. Acquire spectra at elevated temperatures (e.g., 60°C) to sharpen peaks.
  • Impurity Interference : Cross-validate with LC-MS or 2D NMR (e.g., COSY, HSQC) to isolate target compound signals .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst Screening : Test Pd- or Cu-based catalysts for coupling steps to reduce reaction time and improve atom economy.
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, particularly for exothermic acylation steps.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How to evaluate the biological activity of this compound in ischemia/reperfusion injury models?

  • In Vitro Models : Measure ROS scavenging in H9c2 cardiomyocytes under hypoxia-reoxygenation conditions.
  • In Vivo Models : Use rodent left anterior descending (LAD) artery ligation to assess infarct size reduction via TTC staining.
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax, Bcl-2) and inflammation pathways (e.g., NF-κB) .

Q. What are the implications of polymorphism on its material properties?

Polymorphs exhibit distinct physicochemical behaviors:

  • Stability : The orthorhombic form (Form II) may have lower thermal stability than monoclinic forms, affecting storage conditions.
  • Solubility : Metastable polymorphs (e.g., flash-cooled Form II) show higher solubility but may convert to stable forms over time.
  • Crystallization Control : Seed crystals or solvent annealing (e.g., ethanol/water mixtures) can direct polymorph formation .

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